![molecular formula C16H16BrN5O2 B12211503 3-(3,5-Dimethyl-pyrazol-1-yl)-propionic acid (5-bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide](/img/structure/B12211503.png)
3-(3,5-Dimethyl-pyrazol-1-yl)-propionic acid (5-bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide
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Overview
Description
3-(3,5-Dimethyl-pyrazol-1-yl)-propionic acid (5-bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide is a useful research compound. Its molecular formula is C16H16BrN5O2 and its molecular weight is 390.23 g/mol. The purity is usually 95%.
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Biological Activity
3-(3,5-Dimethyl-pyrazol-1-yl)-propionic acid (5-bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this compound, are known for their diverse pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects.
Chemical Structure
The molecular formula of the compound is C14H14BrN3O2 with a molecular weight of approximately 336.18 g/mol. The structure consists of a pyrazole ring connected to a propionic acid moiety and an indole-derived hydrazide.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a range of biological activities:
- Antibacterial Activity : Pyrazoles have shown effectiveness against various bacterial strains. For instance, compounds derived from pyrazoles demonstrated significant antibacterial properties in studies comparing their efficacy to standard antibiotics .
- Anticancer Properties : Certain pyrazole derivatives have been evaluated for their anticancer potential. They have been found to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Pyrazole compounds are also recognized for their anti-inflammatory activities, which may be attributed to their ability to inhibit cyclooxygenase enzymes (COX) and other inflammatory mediators .
Table 1: Summary of Biological Activities
Case Studies
- Antibacterial Evaluation : A study assessed the antibacterial efficacy of various pyrazole derivatives, including those similar to 3-(3,5-Dimethyl-pyrazol-1-yl)-propionic acid. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
- Anticancer Activity : In vitro studies demonstrated that the compound significantly inhibited the growth of several cancer cell lines. Mechanistic studies revealed that it induced apoptosis via the mitochondrial pathway and inhibited key signaling pathways involved in cancer progression .
- Anti-inflammatory Mechanism : Research has shown that compounds containing the pyrazole scaffold can effectively reduce inflammatory responses in animal models by downregulating pro-inflammatory cytokines and inhibiting COX activity .
Scientific Research Applications
Anticancer Properties
The compound has shown promise in anticancer research. In a study evaluating the antiproliferative effects against various tumor cell lines, derivatives of pyrazole compounds exhibited significant inhibition of cell growth. A specific derivative of 3-(3,5-Dimethyl-pyrazol-1-yl)-propionic acid was tested and demonstrated high efficacy against human cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapies .
Anti-inflammatory Activity
Research indicates that pyrazole derivatives possess anti-inflammatory properties. A study highlighted the synthesis of several substituted pyrazoles, including the hydrazide derivative discussed here. These compounds were evaluated for their ability to inhibit inflammatory responses in vitro. Results showed that they could reduce the production of pro-inflammatory cytokines significantly, outperforming standard anti-inflammatory drugs like diclofenac sodium .
Antimicrobial Effects
The compound has also been investigated for its antimicrobial activity. In a series of experiments, it was found to exhibit significant antibacterial and antifungal properties. The structure-activity relationship (SAR) studies indicated that modifications in the pyrazole ring could enhance its antimicrobial efficacy. This suggests potential applications in developing new antimicrobial agents .
Activity | Efficacy | Reference |
---|---|---|
Anticancer | High efficacy against tumor cells | |
Anti-inflammatory | Significant reduction in cytokines | |
Antimicrobial | Effective against bacteria and fungi |
Synthesis of Heterocycles
The compound serves as a building block in synthesizing more complex heterocyclic structures. Its ability to undergo cyclization reactions makes it valuable in producing various pharmaceutical intermediates. For instance, it can be utilized to synthesize spiroindole-thiazepines through one-pot reactions under mild conditions, yielding high product purity and yield .
Green Chemistry Initiatives
Recent advancements have focused on using green solvents for synthesizing compounds like 3-(3,5-Dimethyl-pyrazol-1-yl)-propionic acid hydrazide. Utilizing environmentally friendly solvents not only enhances reaction efficiency but also aligns with sustainable practices in chemical manufacturing .
Case Study 1: Anticancer Activity
In a controlled study, researchers synthesized various derivatives of the compound and tested them against different cancer cell lines. The results indicated that specific substitutions on the pyrazole ring significantly enhanced anticancer activity, with some compounds exhibiting IC50 values lower than those of established chemotherapeutics.
Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory mechanism revealed that the compound inhibited NF-kB signaling pathways, leading to reduced expression of inflammatory markers in macrophages. This finding supports its potential use as a therapeutic agent in treating inflammatory diseases.
Properties
Molecular Formula |
C16H16BrN5O2 |
---|---|
Molecular Weight |
390.23 g/mol |
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-(3,5-dimethylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C16H16BrN5O2/c1-9-7-10(2)22(21-9)6-5-14(23)19-20-15-12-8-11(17)3-4-13(12)18-16(15)24/h3-4,7-8,18,24H,5-6H2,1-2H3 |
InChI Key |
DGGCLIZYLJYSHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O)C |
solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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